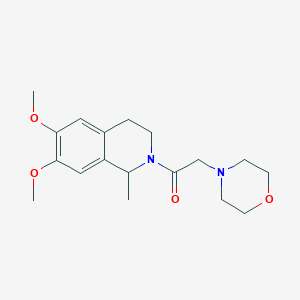![molecular formula C15H17BrN4O3 B4138617 N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery. This compound is a pyrazole-based hydrazide derivative that possesses a unique chemical structure that makes it a promising candidate for developing new drugs.
Mécanisme D'action
The exact mechanism of action of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is not yet fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes that play a crucial role in the progression of various diseases.
Biochemical and Physiological Effects:
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Moreover, this compound has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, it exhibits a broad range of biological activities, making it a promising candidate for developing new drugs. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research involving N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects in more detail.
In conclusion, N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a promising compound with several potential applications in drug discovery. It exhibits a broad range of biological activities and has been found to be effective against various diseases. Although its exact mechanism of action is not yet fully understood, further research is needed to fully explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, this compound has been found to be effective against a variety of diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-8-4-11(16)5-9(2)14(8)23-7-13(21)19-20-15(22)12-6-10(3)17-18-12/h4-6H,7H2,1-3H3,(H,17,18)(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXISNRRRIYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)C2=NNC(=C2)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![3,6-diamino-2-(4-nitrobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4138560.png)

![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4138583.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)
![ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4138603.png)

![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)